molecular formula C28H46N2O5S B12697424 2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid CAS No. 94134-36-8

2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid

Cat. No.: B12697424
CAS No.: 94134-36-8
M. Wt: 522.7 g/mol
InChI Key: MBDGSYNKUXTZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an ethoxy group, a heptadecyl chain, and a pyrazolyl group attached to a benzenesulphonic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring or pyrazole moiety .

Scientific Research Applications

2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or microbial infections.

    Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(4,5-dihydro-3-heptadecyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethoxy group, heptadecyl chain, and pyrazolyl moiety makes it a versatile compound for various scientific and industrial uses .

Properties

CAS No.

94134-36-8

Molecular Formula

C28H46N2O5S

Molecular Weight

522.7 g/mol

IUPAC Name

2-ethoxy-5-(3-heptadecyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid

InChI

InChI=1S/C28H46N2O5S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-22-28(31)30(29-24)25-20-21-26(35-4-2)27(23-25)36(32,33)34/h20-21,23H,3-19,22H2,1-2H3,(H,32,33,34)

InChI Key

MBDGSYNKUXTZRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1)C2=CC(=C(C=C2)OCC)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.